4-(Cyclopropylmethoxy)-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of roflumilast, a related compound, involves O-alkylation, oxidation, and N-acylation . Another related compound, 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide, is synthesized from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, and acylation reactions .Scientific Research Applications
Synthesis of Biologically Active Molecules
Research has demonstrated the utility of fluorine-containing compounds, including those related to 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid, in synthesizing new molecules with potential antibacterial activities. For instance, compounds have been synthesized that showed promising antibacterial activity at low concentrations, highlighting the importance of fluorine in medicinal chemistry for developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).
Antimicrobial Activity
Further investigations into N-ethoxyethylpiperidine derivatives, incorporating cyclopropane and fluorophenyl fragments, revealed antimicrobial activity against various bacterial strains. This suggests the potential of fluorinated compounds in creating effective antimicrobial agents (Issayeva et al., 2019).
Insecticidal Applications
Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized, displaying insecticidal activities against certain pests. This highlights the role of fluorinated compounds in agricultural chemistry for pest management (Shi et al., 2000).
Environmental and Analytical Chemistry
Studies on the anaerobic transformation of phenolic compounds to benzoates have utilized fluorinated analogues to elucidate transformation mechanisms, providing insights into environmental degradation processes and the fate of aromatic pollutants (Genthner, Townsend, & Chapman, 1989).
Advanced Materials Development
Research on the modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including fluorinated derivatives, has led to significant improvements in conductivity, suggesting applications in organic electronics and solar cells (Tan et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid is currently under investigation. It is known that this compound is an intermediate metabolite of an active small molecule compound .
Mode of Action
It is known to interact with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is known that this compound can influence various biochemical processes due to its interaction with its targets .
Pharmacokinetics
It is expected that these properties would significantly impact the bioavailability of the compound .
Result of Action
It is known that this compound can influence various cellular processes due to its interaction with its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific conditions of the cellular environment .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMQCBKOZDHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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